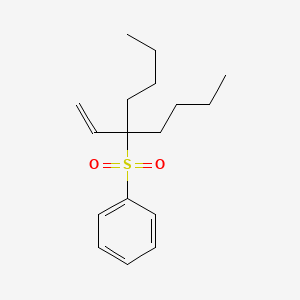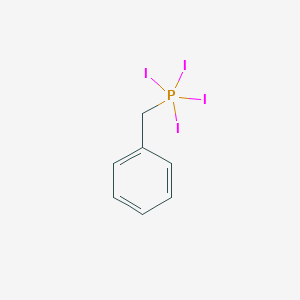![molecular formula C8H11Br B14504551 7-Bromospiro[3.4]oct-5-ene CAS No. 64300-64-7](/img/structure/B14504551.png)
7-Bromospiro[3.4]oct-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromospiro[34]oct-5-ene is an organic compound characterized by a spirocyclic structure, where a bromine atom is attached to the spiro carbon This compound is part of the spiro[3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[3.4]oct-5-ene typically involves the bromination of spiro[3.4]oct-5-ene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromospiro[3.4]oct-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding spirocyclic ketones or alcohols.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of spiro[3.4]oct-5-ene.
Common Reagents and Conditions
Substitution Reactions:
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of spirocyclic compounds with different functional groups.
Oxidation Reactions: Formation of spirocyclic ketones or alcohols.
Reduction Reactions: Formation of spiro[3.4]oct-5-ene.
Aplicaciones Científicas De Investigación
7-Bromospiro[3.4]oct-5-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Bromospiro[3.4]oct-5-ene involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom can participate in electrophilic interactions, while the spirocyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.4]oct-5-ene: The parent compound without the bromine atom.
7-Chlorospiro[3.4]oct-5-ene: A similar compound with a chlorine atom instead of bromine.
7-Iodospiro[3.4]oct-5-ene: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromospiro[34]oct-5-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs
Propiedades
Número CAS |
64300-64-7 |
|---|---|
Fórmula molecular |
C8H11Br |
Peso molecular |
187.08 g/mol |
Nombre IUPAC |
6-bromospiro[3.4]oct-7-ene |
InChI |
InChI=1S/C8H11Br/c9-7-2-5-8(6-7)3-1-4-8/h2,5,7H,1,3-4,6H2 |
Clave InChI |
RVFPWDZBJQXJIW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


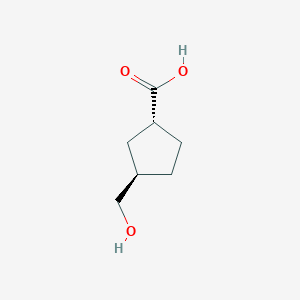
![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)
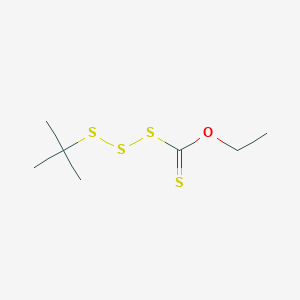
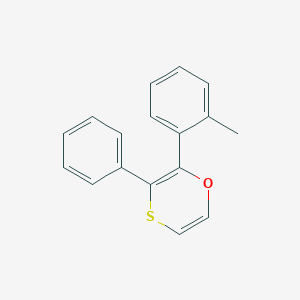
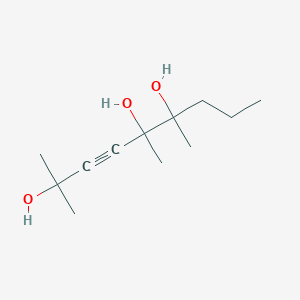
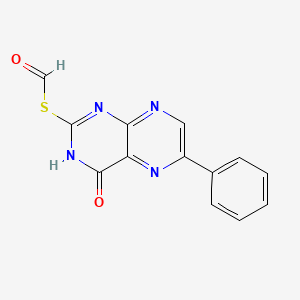
![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
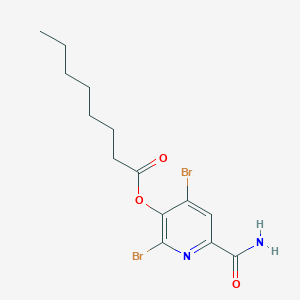
![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)
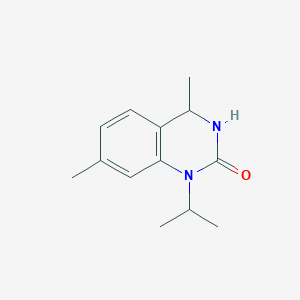
![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)
